molecular formula C15H19N3O B7484349 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE

1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE

Cat. No.: B7484349
M. Wt: 257.33 g/mol
InChI Key: YGJHUVJQSYDXQQ-UHFFFAOYSA-N
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Description

1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, the imidazo[1,2-a]pyridine core can be synthesized through the reaction of 2-aminopyridine with various carbonyl compounds under oxidative conditions . The azepane ring is then introduced through a series of cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor-based synthesis to ensure high yield and purity . These methods are advantageous for scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, iodine, and other halogenating agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Sodium methoxide, alkyl halides, and other nucleophiles.

Major Products:

Mechanism of Action

The mechanism of action of 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE is unique due to its fused azepane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

azepan-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-6-9-18-11-13(16-14(18)10-12)15(19)17-7-4-2-3-5-8-17/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJHUVJQSYDXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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